molecular formula C11H10O4 B13200931 5-Ethoxy-1-benzofuran-3-carboxylic acid

5-Ethoxy-1-benzofuran-3-carboxylic acid

Cat. No.: B13200931
M. Wt: 206.19 g/mol
InChI Key: RKIYOQAVOXUOTJ-UHFFFAOYSA-N
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Description

5-Ethoxy-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by an ethoxy group at the 5-position and a carboxylic acid group at the 3-position of the benzofuran ring. It has the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1-benzofuran-3-carboxylic acid typically involves the etherification and cyclization of appropriate precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

5-Ethoxy-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-benzofuran-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives exhibit anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 5-Methoxy-1-benzofuran-3-carboxylic acid
  • 5-Benzyloxy-2-methyl-benzofuran-3-carboxylic acid
  • 5-(1-Methoxycarbonyl-ethoxy)-2-methyl-benzofuran-3-carboxylic acid methyl ester

Comparison: 5-Ethoxy-1-benzofuran-3-carboxylic acid is unique due to its specific ethoxy substitution at the 5-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-ethoxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-2-14-7-3-4-10-8(5-7)9(6-15-10)11(12)13/h3-6H,2H2,1H3,(H,12,13)

InChI Key

RKIYOQAVOXUOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC=C2C(=O)O

Origin of Product

United States

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